molecular formula C20H12BrClN2O B11682853 6-Bromo-4-(2-chlorophenyl)-2-phenoxyquinazoline

6-Bromo-4-(2-chlorophenyl)-2-phenoxyquinazoline

Cat. No.: B11682853
M. Wt: 411.7 g/mol
InChI Key: XZFOUYQWLBNAEP-UHFFFAOYSA-N
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Description

6-Bromo-4-(2-chlorophenyl)-2-phenoxyquinazoline is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a bromine atom at the 6th position, a chlorophenyl group at the 4th position, and a phenoxy group at the 2nd position of the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-(2-chlorophenyl)-2-phenoxyquinazoline typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid.

    Substitution Reactions: The chlorophenyl and phenoxy groups can be introduced through nucleophilic aromatic substitution reactions using appropriate chlorophenyl and phenoxy reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and solvent systems to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(2-chlorophenyl)-2-phenoxyquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the quinazoline ring or the substituents.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace the bromine, chlorophenyl, or phenoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for nucleophilic substitution, while electrophiles like alkyl halides can be used for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may introduce hydroxyl or carbonyl groups, while substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

6-Bromo-4-(2-chlorophenyl)-2-phenoxyquinazoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies to understand its interaction with biological macromolecules.

    Medicine: Quinazoline derivatives are known for their potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 6-Bromo-4-(2-chlorophenyl)-2-phenoxyquinazoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chlorophenyl)-2-phenoxyquinazoline: Lacks the bromine atom at the 6th position.

    6-Bromo-2-phenoxyquinazoline: Lacks the chlorophenyl group at the 4th position.

    6-Bromo-4-(2-chlorophenyl)quinazoline: Lacks the phenoxy group at the 2nd position.

Uniqueness

6-Bromo-4-(2-chlorophenyl)-2-phenoxyquinazoline is unique due to the specific combination of substituents on the quinazoline ring. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C20H12BrClN2O

Molecular Weight

411.7 g/mol

IUPAC Name

6-bromo-4-(2-chlorophenyl)-2-phenoxyquinazoline

InChI

InChI=1S/C20H12BrClN2O/c21-13-10-11-18-16(12-13)19(15-8-4-5-9-17(15)22)24-20(23-18)25-14-6-2-1-3-7-14/h1-12H

InChI Key

XZFOUYQWLBNAEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4Cl

Origin of Product

United States

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